[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine
Description
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-2-pyrrol-1-ylfuran-3-yl]methyl]-1-(3-fluorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O/c23-19-8-6-17(7-9-19)21-13-18(22(27-21)26-10-1-2-11-26)15-25-14-16-4-3-5-20(24)12-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAMLYSGDDWJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)CN=CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 866010-48-2
- Molecular Formula : C22H16ClFN2O
- Molar Mass : 374.82 g/mol
Biological Activity Overview
Pyrrole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. The specific compound has been investigated for its potential in several areas:
Anticancer Activity
Research indicates that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For example:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer).
- Mechanism of Action : The compound's mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and inhibition of anti-apoptotic proteins .
Antibacterial Activity
The antibacterial properties of pyrrole derivatives have also been documented. This compound has been tested against several Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 70 µM, indicating moderate antibacterial activity compared to standard antibiotics .
Antioxidant Properties
Antioxidant assays have demonstrated that this compound can scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases. The antioxidant activity was evaluated using DPPH and ABTS assays, showing promising results .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has the potential to modulate receptor activity related to apoptosis and cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological assays:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values < 50 µM. |
| Study 2 | Antibacterial | Effective against MRSA with MIC values comparable to conventional antibiotics. |
| Study 3 | Antioxidant | Demonstrated >70% radical scavenging activity in DPPH assay at 100 µM concentration. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing [5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. First, prepare the furan core via Sonogashira coupling between 4-chlorophenylacetylene and a halogenated furan. Introduce the pyrrole moiety using a nucleophilic substitution or metal-catalyzed cross-coupling. The Schiff base (methanamine) is formed by condensing the furan-pyrrole intermediate with 3-fluorobenzaldehyde under anhydrous conditions (e.g., refluxing in ethanol with catalytic acetic acid). Purification via column chromatography and crystallization ensures high purity. Characterization by -NMR and mass spectrometry is critical at each step .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry (e.g., distinguishing Z-isomer of the Schiff base).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and validates the Z-conformation of the imine bond .
- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection .
Q. What are structurally analogous compounds, and how do their substituents influence properties?
- Methodological Answer : Key analogs include:
- N-[4-(Trifluoromethyl)phenyl] derivatives : Enhanced lipophilicity due to CF groups, impacting membrane permeability .
- 5-(4-Fluorophenyl)pyrazole derivatives : Fluorine substitution improves metabolic stability and bioavailability .
- Pyrrole-containing Schiff bases : The 1H-pyrrol-1-yl group enhances π-π stacking interactions in receptor binding .
Advanced Questions
Q. How can crystallographic data discrepancies (e.g., bond lengths, space groups) be resolved during structural refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and occupancy factors. Validate with PLATON (ADDSYM) to detect missed symmetry elements .
- Data Quality : Ensure high-resolution (<1.0 Å) data collection at low temperature (100 K) to minimize thermal motion artifacts.
- Twinned Crystals : Apply twin law refinement in SHELXL for non-merohedral twinning cases. Cross-validate with R-factor convergence (<5%) .
Q. How to design a structure-activity relationship (SAR) study targeting the compound’s biological activity?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with halogens (F, Cl) at the 4-chlorophenyl or 3-fluorophenyl positions. Replace pyrrole with imidazole or triazole to assess heterocycle effects .
- Assays : Test inhibitory activity against target enzymes (e.g., H,K-ATPase for acid blockers) using porcine gastric microsomes. Compare IC values under varying pH (6.5 vs. 7.5) to evaluate pH-dependent efficacy .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by crystallographic data .
Q. What strategies mitigate toxicity during in vivo pharmacological testing?
- Methodological Answer :
- Acute Toxicity Screening : Conduct dose-ranging studies in rodents (OECD 423), monitoring hepatic/renal biomarkers (ALT, creatinine).
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., imine hydrolysis products). Introduce electron-withdrawing groups (e.g., CF) to stabilize the Schiff base .
- Prodrug Design : Mask the amine group with acetyl or carbamate moieties to reduce off-target effects .
Q. How to address contradictory biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution. Poor in vivo efficacy may stem from rapid clearance (e.g., CYP450 metabolism).
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and stability .
- Species-Specific Differences : Compare enzyme inhibition across species (e.g., human vs. rodent H,K-ATPase isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
